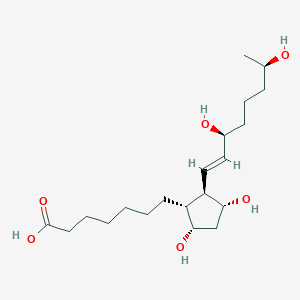

19R-羟基-PGF1α

描述

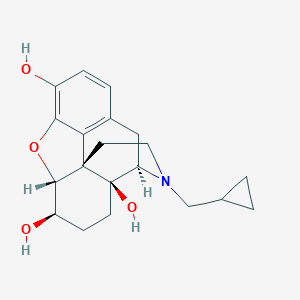

Molecular Structure Analysis

The molecule contains a total of 62 bonds, including 26 non-H bonds, 2 multiple bonds, 13 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, and 4 secondary alcohols .Physical and Chemical Properties Analysis

The molecule has a molecular weight of 372.5 g/mol. It has heavy atoms, aromatic rings, rotatable bonds, and hydrogen bond donors and acceptors . The Van der Waals molecular volume and topological polar surface area are also calculated .科学研究应用

代谢和生物途径

- 19R-羟基-PGF1α及其衍生物在各种物种的前列环素代谢中发挥作用。在大鼠中,它是前列环素代谢中鉴定出的代谢物之一,表明其参与了前列腺素途径 (Sun & Taylor,1978).

- 存在于人精囊中的细胞色素 P450,CYP4F8,参与由前列腺素内过氧化物形成 19-羟基-PGF1α,表明其在前列腺素生物合成中的作用 (Bylund 等,2000).

在人精液中的作用

- 19R-羟基-PGE1 和 19R-羟基-PGE2 是人精液的主要成分,表明其在男性生殖功能中具有生物学作用。精囊中 CYP4F8 对前列腺素内过氧化物的转化在这个过程中起着至关重要的作用 (Bylund 等,2000).

对精子功能和生育力的影响

- 19-羟基前列腺素 E 对精子运动性和穿透能力有积极影响,而 19-羟基 PGF 则表现出相反的作用。这表明它们在精子功能和潜在生育力中具有调节作用 (Gottlieb 等,1988).

与精子质量的关系

- 人精液中 19-羟基前列腺素的浓度与精子质量有关。这些浓度的变化与精子密度和活动性相关,表明是评估精子健康的潜在标记 (Bendvold 等,1984).

与子宫肌层组织的相互作用

- 19-羟基 PGE1 体外降低人子宫肌层组织的收缩频率和幅度,表明其在女性生殖过程中发挥作用,可能影响精子在女性生殖道中的运输 (Gottlieb 等,1991).

作用机制

Target of Action

Prostaglandins, the class of compounds to which it belongs, typically interact with specific prostaglandin receptors .

Mode of Action

As a prostaglandin, it is likely to bind to its target receptor and trigger a cascade of intracellular events .

Biochemical Pathways

Prostaglandins are known to be involved in a variety of physiological processes, including inflammation, blood flow, and the formation of blood clots .

Pharmacokinetics

Prostaglandins are generally rapidly metabolized and excreted, and their bioavailability can be influenced by factors such as route of administration and the presence of binding proteins .

Result of Action

The effects of prostaglandins at the cellular level can include changes in cell proliferation, immune response, and the production of other signaling molecules .

Action Environment

The action, efficacy, and stability of 19®-Hydroxy prostaglandin F1alpha can be influenced by various environmental factors. These can include the local concentration of the compound, the presence of other signaling molecules, and the specific cellular and tissue context .

生化分析

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 19®-Hydroxy Prostaglandin F1alpha is complex and involves interactions with various biomolecules. It is known to bind to certain biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Metabolic Pathways

19®-Hydroxy Prostaglandin F1alpha is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Subcellular Localization

It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

属性

IUPAC Name |

7-[(1R,2R,3R,5S)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-19,21-24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14-,15+,16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNZEGAFLBTZDT-IRMCVWCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601348017 | |

| Record name | (9alpha,11alpha,13E,15S,19R)-9,11,15,19-Tetrahydroxyprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81371-59-7 | |

| Record name | (9alpha,11alpha,13E,15S,19R)-9,11,15,19-Tetrahydroxyprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

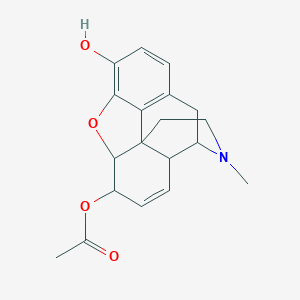

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)